molecular formula C20H24FN3O4S B2942137 4-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 899739-76-5

4-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2942137
CAS No.: 899739-76-5
M. Wt: 421.49
InChI Key: LNQCTJSIPSAHNP-UHFFFAOYSA-N
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Description

This compound is a serotonin receptor 5-HT 1A ligand . It has been produced by a simplified method of Le Bars et al . The compound is also known as para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine), a piperazine derivative with stimulant effects .


Synthesis Analysis

The synthesis of this compound involves a fluorination reaction . Traditional oil bath heating was compared to microwave heating in the production process . The crude reaction mixture consisted of the compound and 2–4 radioactive by-products .


Molecular Structure Analysis

In LC- (ESI)-MS analysis of the compound, the labelled product was identified with m/z ratio of 435 ([M + H +]) . The other HPLC fractions were measured to have following m/z ratios: (1) 327; 349; (675) (2) 402; 407/408; (791) and (3) 436 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve various radioanalytical methods . These methods include radio-Thin Layer Chromatography (TLC), High Pressure Liquid Chromatography (HPLC), and Mass Spectrometry (MS) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 434.51 . More detailed physical and chemical properties could not be found in the available sources.

Scientific Research Applications

Imaging Agents in Neurological Disorders

A notable application of fluorinated benzamide derivatives is in the field of neuroimaging, particularly in the study of Alzheimer's disease. Compounds such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide have been used as selective serotonin 1A (5-HT(1A)) molecular imaging probes. These compounds, in conjunction with positron emission tomography (PET), allow for the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The decrease in 5-HT(1A) receptor measures correlates with clinical symptoms and neuropathological loads, providing valuable insights into the progression and diagnosis of Alzheimer's disease (Kepe et al., 2006).

Pharmacological Studies

Fluorinated benzamide derivatives have also been explored for their pharmacological properties, particularly as inhibitors of HIV-1 attachment. The modification of the piperazine ring in compounds such as 4-fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione has shown potent inhibitory effects on the interaction of viral gp120 with the host cell receptor CD4. These studies contribute to understanding the fundamental aspects of the pharmacophore for developing effective treatments against HIV-1 (Wang et al., 2009).

Analytical Applications

In the realm of analytical chemistry, compounds like 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate have been synthesized for analytical derivatization in liquid chromatography. These reagents enable sensitive detection after being tagged to an analyte and can be removed after derivatization by acid treatment. Such developments enhance the analytical capabilities for various substances, illustrating the versatility of fluorinated benzamide derivatives in analytical applications (Wu et al., 1997).

Mechanism of Action

Target of Action

The primary target of this compound is the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in many physiological processes such as mood regulation, anxiety, and learning.

Mode of Action

The compound acts as a highly potent selective 5-HT1A receptor full agonist . This means it binds to the 5-HT1A receptor and mimics the action of the natural ligand, serotonin. The binding of the compound to the receptor possibly occurs between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism .

Result of Action

The activation of the 5-HT1A receptor by the compound can lead to various physiological effects. Given its role as a full agonist, the compound may display positive cooperativity, enhancing the receptor’s response to serotonin . It has been noted to have anxiolytic effects following central administration in vivo , suggesting potential applications in the treatment of anxiety disorders.

Properties

IUPAC Name

4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-28-19-8-6-18(7-9-19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-2-4-17(21)5-3-16/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQCTJSIPSAHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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